Journal Name:International Journal of Automotive Technology
Journal ISSN:1229-9138
IF:1.557
Journal Website:http://www.ijat.net/
Year of Origin:0
Publisher:Korean Society of Automotive Engineers
Number of Articles Per Year:108
Publishing Cycle:Bimonthly
OA or Not:Not
Computational insights on potential dependence of electrocatalytic synthesis of ammonia from nitrate
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64413-4
Electrochemical nitrate reduction reaction (eNO3RR) has been considered as an alternative route for decentralized ammonia (NH3) synthesis. However, a major challenge is products selectivity at low overpotentials, namely, the competition between nitrite (HNO2) and ammonia. Herein, we employed a single-atom catalyst (FeN4) as model to study the competitive mechanism of NH3 and HNO2 by density functional theory calculations. It was found the optimal paths for ammonia and nitrite productions share a key intermediate (NO2*), whose adsorption structures and preference in the following conversion determines the selectivity. We have incorporated potential-dependent barriers and microkinetic modeling to understand the Faradaic efficiency at different potentials. Our results are in good agreement with the experimental trend of Faradaic efficiencies of NH3 and HNO2, which can be rationalized well by the charge transfer coefficient (β) for NO2* protonation to cisHNO2* with respect to that to HNO2. A low selectivity of ammonia production at small overpotentials can be ascribed to a kinetic issue. The electron localization function and crystal orbital Hamilton population were analyzed on the initial and transition states for NO2* protonation to cisHNO2* and HNO2. The computational mechanistic insights can help to design new catalyst for eNO3RR highly active and selective to NH3.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64414-6
The light penetration effect will weaken the driving force of charge separation from phase to surface by the built-in electric field of nanoscale photocatalysts, like low-dimensional materials. Therefore, in this study, a novel nanoscale lamination catalyst design method was proposed using a polymeric carbon nitride (PCN)-nano polyhedral SrTiO3 core-shell structure catalyst (PCN-SrTiO3). The results showed that the nanoscale lamination effect could be generated by the formation of the N–Sr bond, which could regulate the built-in electric field of the PCN simultaneously. Moreover, detailed characterization indicated that the N–Sr bond, which facilitates the generation of N vacancies in PCN, could act as a novel channel for charge transfer. Both surface and interior core N-deficient PCN have been discovered, resulting in more positive and negative VB positions, respectively. Synchronously, the light absorption ability of the PCN-SrTiO3 samples increased. Consequently, the enhanced photocatalytic overall water splitting could be ascribed to the synergism of the built-in electric field regulation caused by the N-Sr formation-induced nanoscale lamination effect, which was favorable for energy flow adaption on the spatiotemporal scale.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64396-7
Electrocatalysis is critical in improving the energy conversion efficiency, decreasing carbon emissions, and promoting the development of the green energy industry. A deep understanding of the electrocatalytic processes at nanostructured electrochemical interfaces (electrodes) is required to elucidate the electrocatalytic mechanism and facilitate the rational design of electrocatalysts. Electrocatalytic surfaces, which are structurally and compositionally heterogeneous, are usually analyzed using classical macroscopic electrochemical methods that lack the high spatial resolution and temporal sensitivity required for localized electrochemical measurements. In this regard, advances in electrochemical scanning probe microscopy, including electrochemical scanning tunneling, electrochemical atomic force, scanning electrochemical, and scanning electrochemical cell microscopies, offer significant opportunities to study electrocatalytic phenomena at nanometer and ultimately atomic scales during the reaction process. In this review, we first introduce the basic principles, features, and advantages and disadvantages of each technique of these scanning probe microscopies and outline the key advancements of each technique, particularly in investigating electrocatalysis. Subsequently, hybrid techniques of probe microscopy with synergistic effects are introduced. Then, we summarize the recent progress in the application of in-situ characterization methods in electrocatalysis, including hydrogen evolution/oxidation, oxygen evolution, and CO2 reduction reactions, focusing on the structure-activity correlation, structure evolution/stability, adsorption of the reactants or intermediates, preferred reaction pathways, and selectivity. Finally, the challenges and future developments of in-situ scanning probe microscopy in electrocatalysis are discussed.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(22)64208-6
Iron-catalyzed carbonylation reactions are highly desirable in our sustainability-advocating chemical community because of its low cost, abundance, and potential for distinct and complementary reactivity patterns. Meanwhile, alkyl bromides as well as low nucleophilic amides and indoles are considered to be particularly challenge substrates for carbonylation reactions. Herein, we report an iron-catalyzed carbonylative coupling of unactivated alkyl halides with amines, amides, and indoles to assemble amide structural units, affording various amides, imides and N-acyl indoles with excellent yields and unprecedented functional group compatibility. Remarkably, our approach also represents the example on Fe-catalyzed aminocarbonylation of alkyl halides. Our preliminary mechanistic studies suggest that the reaction pathway is substrate dependent: the carbonylation proceeds via a radical pathway when alkyl iodides were used; while a two-electron transfer (TET) process occurred when alkyl bromides served as the electrophiles.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64417-1
Solar-driven water splitting for green hydrogen production has been prospected as an auspicious technology to achieve sustainable energy generation by shifting towards renewable and zero-carbon emission fuels. Recently, N-rich C3N5 allotropes are emerging to surpass the intrinsic drawbacks of g-C3N4, which are the rapid recombination of photogenerated charge carriers and poor visible light absorption, resulting in low photocatalytic efficiency. In this study, density functional theory calculation was conducted on the pristine C3N5 and boron-doped C3N5 systems to study the effect of boron atom on the electronic and optical properties, as well as the hydrogen evolution reaction mechanism. The boron-dopants were introduced in C3N5 through substitutional or interstitial doping. It is indicated that the incorporation of boron atoms in the C3N5 matrix is thermodynamically favorable. A band gap narrowing of 0.6 eV was observed after the N3-site nitrogen atom was replaced by a boron atom (BN3-C3N5). Compared to pristine C3N5, the boron-dopant also reduced the reaction energies of potential determining step of the HER pathway in both acid and alkaline media through the Volmer-Tafel and Volmer-Heyrovsky mechanism. The Gibbs free energy of hydrogen adsorption (ΔGH*) of BN3-C3N5 (0.11 eV) is comparable to the benchmark Pt/C catalyst (–0.09 eV). These theoretical results allude to the elucidated catalytic performance of non-metal doped carbon nitrides that can be applied to future experimental and computational analysis.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI:
10.1016/s1872-2067(23)64440-7
Direct catalytic non-oxidative coupling is a promising route for the valorization of abundant methane. Understanding the mechanism is difficult because reactions at the surface of the catalyst and in the gas phase via radicals are important at the high temperatures employed. Herein, a series of Mo-doped CeO2 samples with isolated Mo sites were prepared by flame spray pyrolysis method and screened for their performance in non-oxidative coupling of methane. The selectivity to value-added C2 hydrocarbons (ethane and ethylene) among gas-phase products could reach 98%. During the reaction, the isolated Mo-oxo species in the as-prepared catalyst are reduced and convert into Mo (oxy-)carbide species, which act as the active sites for methane activation. By varying the available catalyst-free gas volume along the length of the reactor, we studied the contribution of gas-phase reactions in the formation of different products. Ethane is the primary product of non-oxidative methane coupling and, at least, a part of ethylene and most of benzene is formed through gas-phase chemistry. This work provides insights into the design of efficient catalysts for non-oxidative coupling of methane and highlights the importance of reducing the free volume in the reactor to limit secondary gas-phase reactions.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI:
10.1016/s1872-2067(23)64442-0
As mainstream catalysts for phenol hydrogenation with good reusability and high selectivity under mild conditions, Pt- and Pd-based heterogeneous catalysts suffer from unsatisfied catalyst costs. The structures of metals (i.e., particle sizes, alloy structures, and porosity) and the acidity of the support were optimized to boost the intrinsic activity of noble metal nanocatalysts with a maximum promoting factor of 3.3. There is considerable scope for exploring more powerful methods for boosting the mass activity of metal catalysts. Herein, we demonstrate a novel size-dependent electronic interface effect in the heterojunctions of Pd nanocubes and sulfur-doped carbon (SC) supports to enhance phenol hydrogenation activity. Theoretical calculations and experimental results indicate that the size-dependent electron deficiency of Pd nanocubes on the designed SCs as electron acceptors results in an unexpected and universal promotion of phenol hydrogenation activity, outperforming free-standing Pd nanocubes by a factor of 9–19.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64390-6
Chiral unprotected 3-amino-2-quinolinone and 2-quinolinone-based cyclic amino acids have been recognized as important scaffolds in the structures of various drugs and bioactive molecules. However, a direct asymmetric method for the synthesis of these structures remains elusive. In this study, we report a Pd(0)-catalyzed enantioselective sequential decarboxylative allylation/desymmetrization protocol. Various vinyl benzoxazinanones can be used as substrates to react with unprotected amino esters, affording enantioenriched 2-quinolinone-based cyclic amino acids with high enantioselectivities (up to 96% ee) and good diastereoselectivities (up to 15:1 dr). Moreover, the products could be successfully transformed to chiral 3-amino-2-quinolinone derivatives after treatment with aqueous HCl. Mechanistic studies revealed that the double-hydrogen-bond-directing effect between the enolate (2-aminomalonate) and π-allyl Pd(II) complex plays an important role in the control of regioselectivity, and the steric hindrance between tert-butyl group on the ligand and allyl group on the substrate is responsible for the high enantioselectivity.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI:
10.1016/s1872-2067(23)64444-4
Semiconductor photocatalysis is a new sustainable development technology that has demonstrated remarkable potential in the fields of energy-production and environmental-protection. However, a single photocatalyst usually does not possess both strong redox and fast charge-separation properties, greatly limiting photocatalysis efficiency. Heterojunction photocatalysts can perfectly solve this problem by providing multiple reactive sites and fast charge separation and migration, elevating photocatalytic efficiency to a new higher level. Metal sulfides are a family of compounds composed of metals and sulfur (e.g., CdS, CuS, MoS2, In2S3, ZnIn2S4, and ZnxCd1–xS) that are preferred choices for heterojunction photocatalysts due to their narrow bandgaps, broad visible-light absorption ranges, and convenient preparation methods. This review article introduces the characteristics of metal sulfides, summarizes methods for their synthesis, and discusses various types of metal-sulfide-based heterojunctions. The use of such photocatalysts in energy and environmental-remediation applications is subsequently discussed. In addition, the roles of charge separation and transfer in heterojunction photocatalysts are demonstrated using in-situ characterization techniques. Finally, we discuss some application prospects and challenges concerning metal-sulfide-based heterojunction photocatalysts.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI:
10.1016/s1872-2067(23)64432-8
An obvious challenge for rechargeable Zn-air batteries (ZABs) is the impact of large charge potentials on the oxidation of their cathode catalysts, which accelerates the corrosion of the carbon electrodes, and significantly compromises their stability. It is therefore necessary to design simple methods aimed at facilitating the oxygen evolution reaction (OER) processes of ZABs to suppress the corrosion of their cathode materials. Herein, a biomass-derived N-doped porous carbon material coupled with Fe3O4 and Fe2N nanoparticles and modified with phosphorus (P-Fe3O4/Fe2N@NPC) was designed as an air-cathode to reduce the charging voltage of ZABs. It exhibited excellent ORR/OER bifunctional electrocatalytic activities, and the assembled ZAB displayed an ultra-long service life. DFT calculations showed that the P-modification modulated the electronic state and coordination environment of the active iron atom, thereby significantly enhancing the OER activity of P-Fe3O4/Fe2N@NPC.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, MECHANICAL 工程:机械4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
25.20 | 28 | Science Citation Index Expanded | Not |